N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide
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Overview
Description
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C22H34N2O2S. It is part of the naphthalene sulfonamide family, known for their fluorescent properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with decylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted naphthalene derivatives .
Scientific Research Applications
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications:
Fluorescent Probes: Used in biochemistry and molecular biology for labeling and detecting biomolecules.
Chemical Sensors: Utilized in the detection of nitroaromatics and other environmental pollutants.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to and label proteins, nucleic acids, and other biomolecules. This interaction is often mediated by the sulfonamide group, which forms stable adducts with primary and secondary amines .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride:
5-(Dimethylamino)-1-naphthalenesulfonamide: Another fluorescent compound used in biochemical assays.
Uniqueness
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its decyl group, which enhances its hydrophobicity and allows it to interact with lipid membranes and hydrophobic regions of proteins. This property makes it particularly useful in studying membrane proteins and other hydrophobic biomolecules .
Properties
CAS No. |
71942-26-2 |
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Molecular Formula |
C22H34N2O2S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-decyl-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H34N2O2S/c1-4-5-6-7-8-9-10-11-18-23-27(25,26)22-17-13-14-19-20(22)15-12-16-21(19)24(2)3/h12-17,23H,4-11,18H2,1-3H3 |
InChI Key |
FLJDRQOHDLANFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
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